molecular formula C5H15NSi B1582472 N,N-Dimethyltrimethylsilylamine CAS No. 2083-91-2

N,N-Dimethyltrimethylsilylamine

Cat. No.: B1582472
CAS No.: 2083-91-2
M. Wt: 117.26 g/mol
InChI Key: KAHVZNKZQFSBFW-UHFFFAOYSA-N
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Description

N,N-Dimethyltrimethylsilylamine: is an organosilicon compound with the chemical formula C5H15NSi . It is characterized by the presence of both trimethylsilyl and dimethylamino functional groups. This compound is a colorless liquid that is commonly used as a reagent in organic synthesis, particularly for the protection of alcohols and amines, as well as the synthesis of silicon-containing compounds .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyltrimethylsilylamine plays a significant role in biochemical reactions, particularly in the silylation of biomolecules. It interacts with enzymes, proteins, and other biomolecules by transferring its trimethylsilyl group to these molecules. This silylation process can protect sensitive functional groups during chemical reactions, thereby enhancing the stability and reactivity of the biomolecules. For instance, this compound is used to silylate hydroxyl groups in nucleosides, which are essential components of nucleic acids .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The silylation of biomolecules by this compound can alter their activity and interactions within the cell. For example, the silylation of proteins can affect their folding, stability, and interactions with other cellular components, thereby impacting cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to transfer the trimethylsilyl group to target biomolecules. This process occurs through nucleophilic substitution reactions, where the trimethylsilyl group is transferred to nucleophilic sites on the biomolecules. This silylation can inhibit or activate enzymes, alter binding interactions with other biomolecules, and change gene expression patterns. For example, the silylation of enzymes can either enhance or inhibit their catalytic activity, depending on the specific enzyme and the site of silylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to moisture, which can lead to its hydrolysis and degradation. Over time, the degradation of this compound can reduce its effectiveness in silylation reactions. Long-term studies have shown that the stability of this compound can be maintained by storing it in dry conditions and using it promptly after preparation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively silylate biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the silylation of biomolecules. The compound interacts with enzymes and cofactors that facilitate the transfer of the trimethylsilyl group to target molecules. This silylation can affect metabolic flux and the levels of metabolites within the cell. For example, the silylation of nucleosides can impact nucleotide metabolism and the synthesis of nucleic acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of this compound can affect its availability for silylation reactions and its overall impact on cellular functions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the specific cellular context. This localization can influence the activity and function of this compound, as well as its interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out under mild conditions.

    Silylation: Reagents such as and are used. .

Major Products Formed:

Properties

IUPAC Name

N-methyl-N-trimethylsilylmethanamine
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InChI

InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVZNKZQFSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
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DSSTOX Substance ID

DTXSID7062168
Record name Pentamethylsilylamine
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Molecular Weight

117.26 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminotrimethylsilane
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CAS No.

2083-91-2, 18135-05-2
Record name (Dimethylamino)trimethylsilane
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Record name Pentamethylsilylamine
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Record name N,N-Dimethyl-1-(trimethylsilyl)amine
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Record name Silanamine, N,N,1,1,1-pentamethyl-
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Record name Pentamethylsilylamine
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Record name PENTAMETHYLSILYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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